An In-depth Technical Guide to 2-Ethoxy-2-phenylacetonitrile (CAS 33224-69-0)
An In-depth Technical Guide to 2-Ethoxy-2-phenylacetonitrile (CAS 33224-69-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-2-phenylacetonitrile, also known as ethoxy(phenyl)acetonitrile, is a niche chemical intermediate with potential applications in organic synthesis. Its structure, featuring a nitrile group and an ethoxy group attached to the same benzylic carbon, makes it a precursor to α-ethoxy-α-phenyl substituted carboxylic acids, amides, and amines, which are scaffolds of interest in medicinal chemistry. This guide provides a consolidated overview of the known properties, a plausible synthetic pathway, and the expected reactivity of this compound, compiled to aid researchers in its synthesis and application.
Chemical Identity and Physicochemical Properties
2-Ethoxy-2-phenylacetonitrile is an oily liquid at room temperature. Its core structure consists of a phenyl ring and a nitrile group, with an ethoxy substituent at the alpha position. This substitution differentiates it from the more common phenylacetonitrile (benzyl cyanide) by introducing a chiral center and modifying the electronic properties and reactivity of the benzylic position.
| Property | Value | Source(s) |
| CAS Number | 33224-69-0 | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Synonyms | ethoxy(phenyl)acetonitrile, α-Ethoxyphenylacetonitrile | |
| Physical Form | Oil | |
| InChI | 1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |
| InChIKey | RTTFWOLWRMFSKA-UHFFFAOYSA-N |
Spectroscopic Profile (Predicted)
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¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethyl group protons. The methine proton (α-proton) would appear as a singlet, likely in the 5.0-5.5 ppm region. The aromatic protons of the phenyl group would present as a multiplet in the 7.3-7.6 ppm range.
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¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 118-122 ppm. The quaternary carbon of the phenyl ring attached to the main chain would be downfield, and the other aromatic carbons would appear in the typical 125-135 ppm range. The methine carbon (α-carbon) would be shifted downfield by the adjacent oxygen and phenyl group, likely appearing in the 70-80 ppm region. The ethyl group carbons would be upfield.
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Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching from the phenyl ring (~1450-1600 cm⁻¹), and a prominent C-O stretching band for the ether linkage (~1050-1150 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 161. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the nitrile group (-CN, m/z = 26). A significant fragment corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) or a related tropylium ion structure might also be observed.
Synthesis and Mechanism
A specific, peer-reviewed synthesis protocol for 2-Ethoxy-2-phenylacetonitrile is not prominently documented. However, a highly plausible and logical synthetic route involves the reaction of benzaldehyde with a cyanide source in an ethanolic medium. This reaction is analogous to the formation of cyanohydrins (α-hydroxynitriles).
The proposed mechanism involves the nucleophilic addition of the cyanide ion to the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is then etherified by ethanol, likely under acidic or base-catalyzed conditions, to yield the final product.
Caption: Plausible synthetic pathway for 2-Ethoxy-2-phenylacetonitrile.
Experimental Protocol (Proposed)
This protocol is a conceptual outline based on standard organic chemistry principles for cyanohydrin formation and etherification. Researchers should perform small-scale trials to optimize conditions.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde in an excess of anhydrous ethanol.
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Cyanide Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of sodium or potassium cyanide in a minimal amount of water or, for anhydrous conditions, use a phase-transfer catalyst with solid NaCN. Alternatively, trimethylsilyl cyanide (TMSCN) could be used as the cyanide source.
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Acidification/Catalysis: After the initial addition, a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or base (e.g., sodium ethoxide) may be required to promote the etherification of the intermediate alkoxide with the ethanol solvent.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Extraction and Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product, an oil, should be purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Ethoxy-2-phenylacetonitrile is dictated by the interplay of its functional groups.
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The α-Position: The proton on the carbon bearing the phenyl, ethoxy, and nitrile groups is acidic due to the resonance stabilization of the resulting carbanion by both the phenyl and nitrile groups. This allows for deprotonation with a suitable base (e.g., LDA, NaH) to form a nucleophilic carbanion. This carbanion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in C-C bond-forming reactions.
Caption: Generation and reaction of the α-carbanion.
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The Nitrile Group: The nitrile group can undergo a variety of transformations:
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Hydrolysis: Acid- or base-catalyzed hydrolysis will convert the nitrile first to an amide (2-ethoxy-2-phenylacetamide) and then to a carboxylic acid (2-ethoxy-2-phenylacetic acid).
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Reduction: The nitrile can be reduced to a primary amine (2-ethoxy-2-phenylethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
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These transformations make 2-Ethoxy-2-phenylacetonitrile a valuable intermediate for accessing α-substituted phenylacetic acid derivatives and phenylethylamines, which are important pharmacophores. Phenylacetonitriles, in general, are precursors in the synthesis of numerous pharmaceuticals.
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Signal Word: Warning
Precautions:
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Handle only in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing vapors or mist.
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Avoid contact with skin and eyes.
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In case of contact or inhalation, seek immediate medical attention.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
References
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Wawzonek, S., & Smolin, E. M. (n.d.). α-PHENYLCINNAMONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
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Mąkosza, M., & Staliński, K. (n.d.). Multiple Reaction Pathways between the Carbanions of α‐Alkoxy‐α‐phenylacetonitrile and o‐Chloronitrobenzene. Scite. Retrieved from [Link]
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Makosza, M., & Jończyk, A. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Ethoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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Itoh, M., Hata, K., & Shima, K. (n.d.). 2-HYDROXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
- BenchChem. (2025). Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation.
